molecular formula C19H16F2N4O B14966878 7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14966878
M. Wt: 354.4 g/mol
InChI Key: QNUBXTHPQVLIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of fused heterocycles.

Preparation Methods

The synthesis of 7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through different synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring or vice versa . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its biological activity. It has been investigated for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . In the industry, it is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine include other fused heterocycles such as triazolothiadiazines and triazolopyrimidines . These compounds share similar structural features and biological properties but may differ in their specific applications and effectiveness.

Properties

Molecular Formula

C19H16F2N4O

Molecular Weight

354.4 g/mol

IUPAC Name

7-[2-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H16F2N4O/c1-12-6-8-13(9-7-12)15-10-16(25-19(24-15)22-11-23-25)14-4-2-3-5-17(14)26-18(20)21/h2-11,16,18H,1H3,(H,22,23,24)

InChI Key

QNUBXTHPQVLIAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4OC(F)F

Origin of Product

United States

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